L-Glutaminsäure-Di-tert-butylester-Hydrochlorid

Übersicht

Beschreibung

L-Glutamic acid di-tert-butyl ester hydrochloride is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is often used in peptide synthesis due to its ability to protect the amino and carboxyl groups during chemical reactions. It is a white to pale cream or pale yellow powder that is soluble in methanol .

Wissenschaftliche Forschungsanwendungen

L-Glutamic acid di-tert-butyl ester hydrochloride has several scientific research applications:

Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.

Pharmacological Studies: Investigated for its convulsant properties in animal models, which may provide insights into neurological disorders.

Biochemical Research: Utilized in the synthesis of substance P antagonistic peptides, which are important in studying pain and inflammatory responses.

Wirkmechanismus

Target of Action

L-Glutamic acid di-tert-butyl ester hydrochloride, also known as H-Glu(OtBu)-OtBu.HCl, is a derivative of the amino acid glutamate

Mode of Action

The specific mode of action of H-Glu(OtBu)-OtBuIt is known to possess unique pharmacological features that set it apart from other convulsant medications . As a derivative of L-glutamate, it may interact with its targets in a similar manner to the parent compound, potentially acting as an agonist or antagonist at glutamate receptors or influencing glutamate metabolism.

Result of Action

The molecular and cellular effects of H-Glu(OtBu)-OtBuIt has been noted to possess convulsant properties in mice and rats , suggesting it may influence neuronal excitability or synaptic transmission

Action Environment

The influence of environmental factors on the action, efficacy, and stability of H-Glu(OtBu)-OtBu.HCl is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other biological molecules could potentially influence its activity. For instance, it is recommended to store the compound under -20°C conditions , suggesting that temperature could affect its stability.

Biochemische Analyse

Biochemical Properties

L-Glutamic acid di-tert-butyl ester hydrochloride interacts with various enzymes and proteins in biochemical reactions . It possesses convulsant properties in mice and rats, indicating its interaction with neural proteins . It may be useful in the synthesis of substance P antagonistic peptides .

Cellular Effects

The cellular effects of L-Glutamic acid di-tert-butyl ester hydrochloride are primarily observed in its convulsant properties . It may influence cell function by interacting with neural pathways and affecting gene expression .

Molecular Mechanism

At the molecular level, L-Glutamic acid di-tert-butyl ester hydrochloride exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of L-Glutamic acid di-tert-butyl ester hydrochloride vary with different dosages in animal models

Metabolic Pathways

L-Glutamic acid di-tert-butyl ester hydrochloride is involved in metabolic pathways, potentially interacting with enzymes or cofactors

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

L-Glutamic acid di-tert-butyl ester hydrochloride is synthesized by esterification of L-glutamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Esterification: L-glutamic acid reacts with tert-butyl alcohol in the presence of an acid catalyst.

Formation of Hydrochloride Salt: Hydrochloric acid is added to form the hydrochloride salt of the ester.

Industrial Production Methods

Industrial production of L-Glutamic acid di-tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Esterification: Large quantities of L-glutamic acid and tert-butyl alcohol are reacted in industrial reactors.

Purification: The product is purified through crystallization or other separation techniques to obtain the desired purity level.

Analyse Chemischer Reaktionen

Types of Reactions

L-Glutamic acid di-tert-butyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield L-glutamic acid.

Substitution: The compound can participate in substitution reactions where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.

Substitution: Common reagents include nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

Hydrolysis: Yields L-glutamic acid.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Aspartic acid di-tert-butyl ester hydrochloride: Similar in structure and used in neurological studies.

L-Glutamic acid γ-benzyl ester: Another derivative of L-glutamic acid used in peptide synthesis.

Uniqueness

L-Glutamic acid di-tert-butyl ester hydrochloride is unique due to its dual role as a protecting group in peptide synthesis and its pharmacological properties. Its ability to protect both the amino and carboxyl groups makes it particularly valuable in complex peptide synthesis .

Biologische Aktivität

L-Glutamic acid di-tert-butyl ester hydrochloride (also known as di-tert-butyl L-glutamate hydrochloride) is a derivative of the amino acid L-glutamic acid, characterized by the presence of two tert-butyl ester groups. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities and applications.

- Molecular Formula : C₁₄H₃₁ClN₃O₄

- CAS Number : 32677-01-3

- Solubility : Soluble in methanol at concentrations up to 50 mg/mL .

Synthesis

The synthesis of L-glutamic acid di-tert-butyl ester hydrochloride typically involves the protection of the carboxylic acid and amino groups of L-glutamic acid using tert-butyl groups. This process allows for selective reactions that can lead to various derivatives useful in pharmaceutical applications. The general synthetic route includes:

- Protection of the amino and carboxyl groups.

- Esterification with tert-butyl alcohol.

- Hydrolysis and deprotection steps to yield the final product .

Biological Activity

L-Glutamic acid di-tert-butyl ester hydrochloride exhibits several notable biological activities:

Anticancer Properties

Recent studies have evaluated the efficacy of various glutamic acid derivatives, including di-tert-butyl esters, in cancer treatment. For instance, compounds derived from L-glutamic acid have shown promising results in inhibiting the growth of breast cancer cell lines such as MCF-7 and SK-BR-3. These studies suggest that certain derivatives may possess comparable efficacy to established chemotherapeutics like tamoxifen and olaparib .

| Compound | Cell Line | Inhibition Rate (%) | Comparison Drug |

|---|---|---|---|

| Di-tert-butyl L-glutamate | MCF-7 | 65% at 10 µM | Tamoxifen |

| Di-tert-butyl L-glutamate | SK-BR-3 | 70% at 10 µM | Olaparib |

Neuroprotective Effects

L-Glutamic acid is known for its role as a neurotransmitter, and its derivatives may exhibit neuroprotective effects. The di-tert-butyl ester form has been investigated for its ability to modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Synthesis of Peptide Antagonists

This compound is also utilized in the synthesis of substance P antagonistic peptides, which are being explored for their roles in pain management and neuroinflammatory conditions. The ability to modify peptide structures using this ester enhances their stability and bioavailability .

Case Studies

- Breast Cancer Treatment : A study demonstrated that specific L-glutamic acid derivatives could effectively inhibit the proliferation of breast cancer cells while sparing non-malignant cells, highlighting their potential as targeted therapies .

- Neuroprotection : Research indicated that glutamate derivatives might protect neuronal cells from excitotoxicity, a common pathway in neurodegenerative disorders like Alzheimer's disease .

Eigenschaften

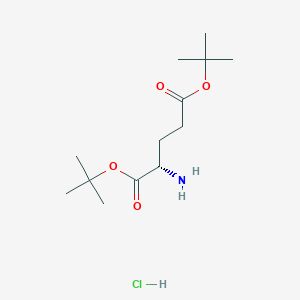

IUPAC Name |

ditert-butyl 2-aminopentanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEYMWCCUAOUKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32677-01-3 | |

| Record name | 32677-01-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.